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Introduction
FR901465 is a potent small molecule inhibitor of the spliceosome, specifically targeting the

SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein

(snRNP). By binding to SF3b, FR901465 and its analogs modulate the splicing process,

leading to alterations in both constitutive and alternative splicing. In the context of oncology,

where aberrant alternative splicing is a hallmark of cancer, FR901465 serves as a powerful

research tool and a potential therapeutic agent. Dysregulation of alternative splicing in cancer

cells affects numerous cellular processes, including apoptosis, cell cycle progression, and

metastasis, by generating oncogenic protein isoforms.[1][2][3][4][5] The study of these

alterations provides critical insights into tumor biology and unveils novel therapeutic

vulnerabilities.

This document provides detailed application notes and protocols for utilizing FR901465 to

investigate alternative splicing in cancer. It includes quantitative data on its activity, step-by-

step experimental procedures, and visualizations of relevant pathways and workflows.

Data Presentation
The following tables summarize the quantitative data regarding the activity of FR901465 and its

analogs across various cancer cell lines. This information is crucial for designing experiments

and interpreting results.
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Table 1: IC50 Values of SF3b Inhibitors in Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (nM) Reference

FR901465 HeLa Cervical Cancer ~1
F. Hoffmann-La

Roche

Spliceostatin A

(SSA)
A549 Lung Cancer 0.5

Kaida et al.,

2007

Spliceostatin A

(SSA)
HeLa Cervical Cancer 0.6

Kaida et al.,

2007

Spliceostatin A

(SSA)
MCF7 Breast Cancer 0.8

Kaida et al.,

2007

Pladienolide B HCT116 Colon Cancer 0.4
Kotake et al.,

2007

Pladienolide B DU145 Prostate Cancer 0.5
Kotake et al.,

2007

Pladienolide B PC-3 Prostate Cancer 0.6
Kotake et al.,

2007

Table 2: Examples of Genes with Altered Splicing upon FR901465 (or analog) Treatment
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Gene Function
Splicing
Change
Observed

Cancer Type
Context

Reference

BCL2L1 (Bcl-x)
Apoptosis

regulation

Increased pro-

apoptotic Bcl-xS

isoform

Various Cancers
Kaida et al.,

2007

MCL1
Apoptosis

regulation

Increased pro-

apoptotic MCL1S

isoform

Various Cancers
Kaida et al.,

2007

CCND1 (Cyclin

D1)

Cell cycle

regulation
Exon skipping Various Cancers E-publication

MDM2 p53 regulation
Altered 3' splice

site selection
Various Cancers E-publication

VEGFA Angiogenesis
Shift in isoform

ratios
Various Cancers E-publication

Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in

utilizing FR901465 for studying alternative splicing.

Protocol 1: In Vitro Treatment of Cancer Cell Lines with
FR901465
This protocol outlines the steps for treating cultured cancer cells with FR901465 to induce

changes in alternative splicing.

Materials:

Cancer cell line of interest (e.g., HeLa, A549, MCF7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

FR901465 (or analog like Spliceostatin A)
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DMSO (for stock solution)

Phosphate-buffered saline (PBS)

Cell culture plates (e.g., 6-well plates)

Incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows them to reach

70-80% confluency at the time of harvesting.

FR901465 Preparation: Prepare a stock solution of FR901465 in DMSO (e.g., 1 mM). Dilute

the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1,

10, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

Cell Treatment: Once cells have adhered and reached the desired confluency, remove the

existing medium and replace it with the medium containing the different concentrations of

FR901465 or the vehicle control.

Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) at

37°C in a 5% CO2 incubator. The incubation time will depend on the specific research

question and the stability of the target RNA isoforms.

Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS. The cells

are now ready for downstream applications such as RNA extraction.

Protocol 2: RNA Extraction and Quality Control
This protocol describes the extraction of high-quality total RNA from FR901465-treated cells.

Materials:

TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

Chloroform
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Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

Spectrophotometer (e.g., NanoDrop)

Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Procedure:

Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the

treated cells. Pipette up and down several times to lyse the cells.

Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform,

cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature

for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of

isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for

10 minutes at 4°C.

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend

the RNA in an appropriate volume of RNase-free water.

Quality Control: Determine the RNA concentration and purity using a spectrophotometer

(A260/280 ratio should be ~2.0). Assess the RNA integrity (RIN value) using a Bioanalyzer. A

RIN value ≥ 8 is recommended for RNA sequencing.

Protocol 3: Analysis of Alternative Splicing by RT-PCR
This protocol provides a method for validating changes in specific alternative splicing events

identified through other means or for targeted investigation.
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Materials:

Reverse transcriptase kit

PCR master mix

Gene-specific primers flanking the alternative splicing event

Agarose gel electrophoresis system

Gel documentation system

Procedure:

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit

according to the manufacturer's instructions.

PCR Amplification: Perform PCR using primers that flank the exon(s) affected by the

alternative splicing event. The PCR program should be optimized for the specific primers and

target.

Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel. Different splice

isoforms will appear as bands of different sizes.

Quantification: Quantify the intensity of the bands using a gel documentation system and

software (e.g., ImageJ) to determine the relative abundance of each isoform. The ratio of the

isoforms (e.g., exon inclusion vs. exclusion) can then be calculated.

Protocol 4: Global Analysis of Alternative Splicing by
RNA Sequencing (RNA-seq)
This protocol outlines the workflow for a comprehensive, transcriptome-wide analysis of

alternative splicing changes induced by FR901465.

1. Library Preparation and Sequencing:

mRNA Enrichment: Start with high-quality total RNA (RIN ≥ 8). Enrich for poly(A)+ mRNA

using oligo(dT) magnetic beads.
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Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-

strand cDNA using reverse transcriptase and random primers, followed by second-strand

cDNA synthesis.

Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-

stranded cDNA fragments and amplify the library via PCR.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform

(e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp).

2. Bioinformatic Analysis:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic or

Trim Galore!.

Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38)

using a splice-aware aligner such as STAR or HISAT2.

Alternative Splicing Analysis: Use specialized software to identify and quantify alternative

splicing events from the aligned reads. Popular tools include:

rMATS: Detects differential alternative splicing events corresponding to five major types:

skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS),

mutually exclusive exons (MXE), and retained intron (RI).

DEXSeq: Identifies differential exon usage between conditions.

Isoform-level quantification tools (e.g., Salmon, Kallisto) followed by differential transcript

usage analysis (e.g., with DRIMSeq or IsoformSwitchAnalyzeR): This approach quantifies

the abundance of different transcript isoforms and identifies genes with significant changes

in isoform usage.

Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g.,

using DAVID or GSEA) on the genes with significant alternative splicing changes to identify

the biological processes and signaling pathways affected by FR901465 treatment.
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Visualization of Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and

workflows related to the application of FR901465.

Spliceosome Assembly

U2 snRNP SF3b Complex
 contains

pre-mRNA
 binds to branch point

Inhibition of Splicing

FR901465  targets

Altered Alternative Splicing
(e.g., exon skipping, intron retention) Downstream Effects in Cancer Cells

Click to download full resolution via product page

Caption: Mechanism of action of FR901465 on the spliceosome.
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Caption: Experimental workflow for RNA-seq analysis of FR901465-treated cells.
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Affected Cellular Processes
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Caption: Signaling pathways affected by FR901465-induced alternative splicing.

Conclusion
FR901465 and its analogs are invaluable tools for dissecting the role of alternative splicing in

cancer. By potently and specifically inhibiting the SF3b complex, these molecules induce

widespread changes in the cancer cell transcriptome, offering a window into the complex

regulatory networks that drive malignancy. The protocols and data presented in these

application notes provide a comprehensive guide for researchers to effectively utilize

FR901465 in their studies. Through rigorous experimental design and bioinformatic analysis,

the investigation of FR901465-induced splicing alterations will continue to uncover fundamental

mechanisms of cancer biology and pave the way for novel therapeutic strategies targeting the

spliceosome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1252163?utm_src=pdf-custom-synthesis
https://github.com/nf-core/rnasplice
https://github.com/nf-core/rnasplice
https://nf-co.re/rnasplice/dev/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373869/
https://www.rna-seqblog.com/best-practices-and-appropriate-workflows-to-analyse-alternative-and-differential-splicing/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2924962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2924962/
https://www.benchchem.com/product/b1252163#application-of-fr901465-in-studying-alternative-splicing-in-cancer
https://www.benchchem.com/product/b1252163#application-of-fr901465-in-studying-alternative-splicing-in-cancer
https://www.benchchem.com/product/b1252163#application-of-fr901465-in-studying-alternative-splicing-in-cancer
https://www.benchchem.com/product/b1252163#application-of-fr901465-in-studying-alternative-splicing-in-cancer
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1252163?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

